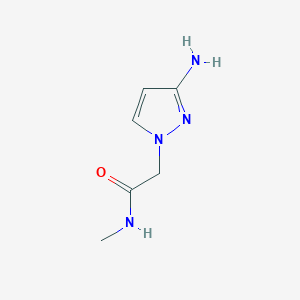

2-(3-Amino-1H-pyrazol-1-yl)-N-methylacetamide

Description

Properties

IUPAC Name |

2-(3-aminopyrazol-1-yl)-N-methylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O/c1-8-6(11)4-10-3-2-5(7)9-10/h2-3H,4H2,1H3,(H2,7,9)(H,8,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZUWPRXQCYQBDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CN1C=CC(=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-1H-pyrazol-1-yl)-N-methylacetamide typically involves the reaction of 3-amino-1H-pyrazole with N-methylacetamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the process. The reaction mixture is heated to a specific temperature to ensure the completion of the reaction, followed by purification steps to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-(3-Amino-1H-pyrazol-1-yl)-N-methylacetamide may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-quality compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(3-Amino-1H-pyrazol-1-yl)-N-methylacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The amino group in the pyrazole ring can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

Scientific Research Applications

Pyrazole derivatives are considered pharmacologically important active scaffolds possessing almost all types of pharmacological activities .

Anti-infective Agents Aminopyrazoles have been researched as antibacterial and antiviral agents . For example, 3APs bearing a thiourea moiety in N1 showed sub-micromolar activity against Methicillin-sensitive Staphylococcus aureus (MSSA) and Methicillin-resistant S. aureus (MRSA) in the presence of bioavailable copper .

Antitumor activity Some pyrazole derivatives have demonstrated antitumor properties. They can inhibit oncogenic pathways, such as BRAF(V600E) and EGFR pathways, which are crucial in cancer progression. One study showed that Methyl 3-amino-5-[(2-nitrophenyl)amino]-1H-pyrazole-4-carboxylate displayed good inhibition of proliferation on HepG2 (liver cancer cells) and HeLa (cervical cancer cells), and was inactive against normal fibroblasts GM-6114, showing no toxicity to healthy cells .

Anti-inflammatory Properties Pyrazole derivatives are recognized for their anti-inflammatory effects, potentially through the inhibition of cyclooxygenase (COX) enzymes and the modulation of inflammatory cytokines. They can reduce the production of pro-inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α).

GSK-3β Inhibition Bisindole-substituted 3AP displayed moderate GSK-3β inhibition and influenced LPS-induced glial inflammation in BV-2 cells and glutamate-induced oxidative neurotoxicity in HT-22 cells . In vivo studies confirmed the anti-inflammatory effect of this compound, reducing microglial activation and astrocyte proliferation in the brain of LPS-injected mice .

Safety Information

Mechanism of Action

The mechanism of action of 2-(3-Amino-1H-pyrazol-1-yl)-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

2-(3-Amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide

| Property | 2-(3-Amino-1H-pyrazol-1-yl)-N-methylacetamide | 2-(3-Amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide |

|---|---|---|

| Molecular Formula | C₇H₁₁N₄O | C₇H₁₂N₄O |

| Molecular Weight | 168.20 g/mol | 168.20 g/mol¹ |

| LogP | Not reported | 0.1347 |

| Polar Surface Area (PSA) | ~64 Ų (estimated) | 64.15 Ų |

| Key Structural Difference | Single methyl substitution on acetamide N | Dimethyl substitution on acetamide N |

Key Findings :

- The dimethyl analog exhibits slightly increased lipophilicity (LogP = 0.1347 vs.

- Both compounds share similar PSA values (~64 Ų), indicating comparable polarity and solubility profiles .

¹ Discrepancies in molecular weight (e.g., 128.17 g/mol vs. 168.20 g/mol) suggest inconsistencies in source data; further validation is required .

2-Amino-N-methyl-1,3-thiazole-5-carboxamide

| Property | 2-(3-Amino-1H-pyrazol-1-yl)-N-methylacetamide | 2-Amino-N-methyl-1,3-thiazole-5-carboxamide |

|---|---|---|

| Core Structure | Pyrazole | Thiazole |

| Electronegative Atom | Nitrogen (pyrazole ring) | Sulfur (thiazole ring) |

| Molecular Weight | 168.20 g/mol | 157.19 g/mol |

| Potential Applications | Kinase inhibitors, anti-cancer agents | Antibacterial agents, enzyme inhibitors |

Key Findings :

- Pyrazole derivatives like 2-(3-amino-1H-pyrazol-1-yl)-N-methylacetamide are more commonly utilized in kinase inhibition due to their planar geometry and hydrogen-bonding capabilities .

Functional Analogs

tert-Butyl N-(2-oxopiperidin-3-yl)carbamate

| Property | 2-(3-Amino-1H-pyrazol-1-yl)-N-methylacetamide | tert-Butyl N-(2-oxopiperidin-3-yl)carbamate |

|---|---|---|

| Core Structure | Pyrazole | Piperidinone |

| Functional Groups | Amino, acetamide | Carbamate, ketone |

| Molecular Weight | 168.20 g/mol | 215.25 g/mol |

| Stability | Moderate | High (Boc group protects amine) |

Key Findings :

- The Boc-protected piperidinone derivative is more stable under acidic conditions, making it preferable in peptide synthesis .

- 2-(3-Amino-1H-pyrazol-1-yl)-N-methylacetamide’s unprotected amino group allows direct functionalization in drug discovery workflows .

Research Implications and Limitations

- Structural Data Gaps : Discrepancies in molecular weights and incomplete physical property data (e.g., melting/boiling points) hinder precise comparisons .

Biological Activity

2-(3-Amino-1H-pyrazol-1-yl)-N-methylacetamide is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by its unique structure, has shown potential in various therapeutic applications, particularly in antimicrobial and anticancer contexts. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The molecular formula of 2-(3-Amino-1H-pyrazol-1-yl)-N-methylacetamide is C₇H₁₁N₃O, with a molecular weight of 154.17 g/mol. Its structure features a pyrazole ring attached to an acetamide moiety, contributing to its biological reactivity.

Key Properties:

- Solubility: High solubility in water and polar solvents.

- Stability: Solid at room temperature.

The mechanisms through which 2-(3-Amino-1H-pyrazol-1-yl)-N-methylacetamide exerts its biological effects include:

- Enzyme Inhibition: The compound may inhibit specific enzymes, modulating their activity and influencing various biochemical pathways related to inflammation and infection .

- Receptor Binding: It interacts with various receptors, potentially acting as an inhibitor or activator depending on the target .

Antimicrobial Activity

Research indicates that 2-(3-Amino-1H-pyrazol-1-yl)-N-methylacetamide exhibits significant antibacterial properties. It has been tested against several bacterial strains, demonstrating effectiveness comparable to standard antibiotics.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Methicillin-sensitive S. aureus | 0.125 mg/mL |

| Methicillin-resistant S. aureus | 8 mg/mL |

| E. coli | 8 mg/mL |

This data suggests that the compound can be a potential candidate for treating infections caused by resistant strains .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various tumor cell lines.

Case Study:

A study conducted on a panel of tumor cell lines using the MTT assay indicated that 2-(3-Amino-1H-pyrazol-1-yl)-N-methylacetamide exhibited significant antiproliferative activity with IC50 values in the micromolar range .

Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Studies: A comprehensive review highlighted that pyrazole derivatives exhibit a broad spectrum of antimicrobial activities, with 2-(3-Amino-1H-pyrazol-1-yl)-N-methylacetamide showing promising results against both Gram-positive and Gram-negative bacteria .

- Inflammation Modulation: The compound has been noted for its potential anti-inflammatory effects, influencing cytokine production and reducing inflammation in experimental models .

- Neuroprotective Effects: Preliminary studies suggest that it may also offer neuroprotective benefits by modulating oxidative stress pathways in neuronal cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(3-Amino-1H-pyrazol-1-yl)-N-methylacetamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting 3-amino-1H-pyrazole with chloroacetamide derivatives in the presence of a base like triethylamine in dichloromethane (DCM) or acetonitrile. Reaction optimization includes temperature control (40–60°C), solvent selection (polar aprotic solvents enhance reactivity), and catalyst use (e.g., Cu(I) for click chemistry adaptations) .

- Characterization : Confirm purity via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). Structural validation employs / NMR, FT-IR (amide C=O stretch ~1650–1700 cm), and LC-MS for molecular ion peaks .

Q. Which spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?

- Key Techniques :

- NMR : NMR identifies protons on the pyrazole ring (δ 6.5–7.5 ppm) and methylacetamide groups (δ 2.8–3.2 ppm for N-CH). NMR confirms carbonyl (C=O, ~165–170 ppm) and pyrazole carbons .

- Elemental Analysis : Compare experimental vs. calculated C/H/N/O percentages to detect impurities (<0.3% deviation acceptable) .

- Mass Spectrometry : ESI-MS or HRMS to verify the molecular ion ([M+H]) and fragmentation patterns .

Q. How can researchers ensure reproducibility in synthesizing this compound across different laboratories?

- Standardization : Document reaction parameters (solvent purity, catalyst batch, temperature gradients). Use internal standards (e.g., 1,3,5-trimethoxybenzene) in NMR for quantification .

- Data Sharing : Publish detailed spectral data (e.g., NMR coupling constants, IR band assignments) to enable cross-validation .

Advanced Research Questions

Q. How can computational methods predict the biological activity and binding modes of 2-(3-Amino-1H-pyrazol-1-yl)-N-methylacetamide?

- In Silico Approaches :

- PASS Program : Predicts potential biological targets (e.g., kinase inhibition, antimicrobial activity) based on structural analogs .

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., HIV-1 integrase or bacterial enzymes). Focus on hydrogen bonding between the acetamide carbonyl and active-site residues .

- MD Simulations : Assess binding stability over 50–100 ns trajectories to validate docking poses .

Q. What strategies resolve contradictions between experimental data and computational predictions for this compound?

- Case Study : If elemental analysis shows a C/N deviation >0.5%, re-examine synthesis steps for incomplete reactions or side products. Use HPLC-MS to identify impurities (e.g., unreacted pyrazole precursors) .

- Biological Assays : When PASS predictions conflict with in vitro results (e.g., low antimicrobial activity), conduct dose-response assays or probe structural modifications (e.g., substituting the pyrazole amino group with electron-withdrawing substituents) .

Q. How can the acetamide group be functionalized to develop novel derivatives with enhanced properties?

- Functionalization Strategies :

- Nucleophilic Substitution : Replace the chlorine in chloroacetamide intermediates with amines, thiols, or alkoxy groups .

- Click Chemistry : Introduce triazole rings via Cu(I)-catalyzed azide-alkyne cycloaddition for improved solubility or target affinity .

- Hydrolysis : Convert acetamide to carboxylic acid under basic conditions (NaOH/EtOH, reflux) for ionic derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.